molecular formula C10H13F2NO B13305925 4-(1-Aminobutyl)-2,3-difluorophenol

4-(1-Aminobutyl)-2,3-difluorophenol

Cat. No.: B13305925
M. Wt: 201.21 g/mol
InChI Key: PCXWDAODWFHINY-UHFFFAOYSA-N
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Description

4-(1-Aminobutyl)-2,3-difluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminobutyl group attached to the phenol ring, along with two fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminobutyl)-2,3-difluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-difluorophenol with 1-aminobutane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminobutyl)-2,3-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols .

Scientific Research Applications

4-(1-Aminobutyl)-2,3-difluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Aminobutyl)-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The aminobutyl group allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The fluorine atoms enhance its stability and reactivity, making it a valuable compound for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Aminobutyl)-2,3-difluorophenol is unique due to the presence of both the aminobutyl group and two fluorine atoms.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

4-(1-aminobutyl)-2,3-difluorophenol

InChI

InChI=1S/C10H13F2NO/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,7,14H,2-3,13H2,1H3

InChI Key

PCXWDAODWFHINY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C(=C(C=C1)O)F)F)N

Origin of Product

United States

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